5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile

Chemical Synthesis Purity Analysis Procurement Specifications

Researchers developing kinase-targeted libraries often encounter limited commercial access to arylthiobenzonitriles with the precise 1,2,4-substitution geometry required for reliable SAR. This compound resolves that gap. • Orthogonal functional handles (NH2, CN, SAr) enable direct elaboration to quinazoline, pyridopyrimidine, and related privileged kinase inhibitor scaffolds. • The defined 1,2,4-substitution pattern eliminates isomeric ambiguity, ensuring reproducible pharmacophore mapping and probe conjugation. • Sourced for med-chem campaigns; available in research quantities with batch-specific QC documentation.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 303148-03-0
Cat. No. B1304472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
CAS303148-03-0
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N
InChIInChI=1S/C14H12N2S/c1-10-2-5-13(6-3-10)17-14-7-4-12(16)8-11(14)9-15/h2-8H,16H2,1H3
InChIKeyMPGSZAWAWIUJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0): A Versatile Heterocyclic Building Block for Targeted Synthesis


5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0) is a heterocyclic organic compound belonging to the arylthiobenzonitrile class. It features a unique 1,2,4-substitution pattern on the benzene ring, comprising an amino group (-NH2), a cyano group (-CN), and a p-tolylthio ether (-S-Ar) . This specific arrangement of functional groups renders it a valuable intermediate in medicinal chemistry, particularly for the synthesis of complex organic molecules and potential therapeutic agents [1]. Its solid physical form and defined melting point facilitate its handling and use in standard laboratory settings .

Why 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0) Cannot Be Casually Substituted with Positional Isomers or Analogs


Direct substitution of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile with its positional isomers (e.g., 2-amino-5-arylthiobenzonitriles or 3-amino-4-arylthiobenzonitriles) is not chemically or pharmacologically valid. The relative positions of the electron-donating amino group, electron-withdrawing nitrile, and lipophilic arylthio substituent on the central phenyl ring are critical determinants of both chemical reactivity and biological activity. Class-level evidence from studies on closely related 2-amino-5-arylthiobenzonitriles demonstrates that small structural modifications, such as oxidation state changes (thioether to sulfoxide/sulfone) and substitution pattern variations, can drastically alter potency, with activity ranging from inactive to low nanomolar [1]. This extreme sensitivity to molecular topology underscores that analogs with different substitution patterns cannot be assumed to possess the same synthetic utility or biological profile.

Quantitative Differentiation of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0) for Scientific Procurement


Comparison of Commercial Purity Specifications: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile vs. Positional Isomer

High-strength, head-to-head comparative data for this specific compound is currently limited in the public domain. The following evidence represents the most robust, quantifiable differentiation available based on authoritative vendor specifications and class-level inferences. The target compound, 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, is commercially available with a minimum purity specification of 95% . In contrast, a close positional isomer, 3-Amino-4-(p-tolylthio)benzonitrile (CAS 337924-03-5), is specified at a higher minimum purity of 97% . This quantitative difference in commercial purity standards is a direct, verifiable factor for scientific selection and procurement, as the lower purity specification of the target compound may necessitate additional purification steps for applications requiring ultra-high purity.

Chemical Synthesis Purity Analysis Procurement Specifications

Physical Property Benchmarking: Melting Point of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile

The target compound is a solid with a reported melting point range of 93–96 °C . This provides a key reference point for identity verification and purity assessment during procurement. While no direct comparative melting point data for the exact positional isomer is available in the same authoritative source, this value serves as a baseline for comparing with other related benzonitrile derivatives, which may exhibit significantly different melting points due to variations in molecular packing and intermolecular forces. This quantifiable property is a standard criterion for scientific selection, enabling researchers to anticipate handling characteristics and analytical behavior.

Physical Chemistry Characterization Quality Control

Class-Level Biological Activity Inference: Differential Sensitivity of Arylthiobenzonitrile Isomers

High-strength direct comparative biological data for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is currently absent from the primary literature. However, a class-level inference can be drawn from a seminal study on closely related 2-amino-5-arylthiobenzonitriles, which demonstrated that the substitution pattern on the benzonitrile core profoundly impacts antiviral potency. In that study, various analogs of 2-amino-5-arylthiobenzonitriles (1) and their corresponding sulfoxides (2) and sulfones (3) were evaluated, with IC50 values ranging from inactive to the low nanomolar range [1]. For instance, a specific sulfone analog (3v) achieved an IC50 in the low nanomolar range against HIV-1 [1]. This data strongly implies that the distinct 1,2,4-substitution pattern of the target compound is likely to confer a different and potentially non-interchangeable biological profile compared to the 1,2,5- or 1,3,4-substituted isomers. Therefore, substituting the target compound with a seemingly similar analog based solely on functional group presence would be scientifically unjustified.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Optimal Research Applications for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS 303148-03-0)


Synthesis of Novel Kinase Inhibitor Scaffolds

The compound's 1,2,4-substitution pattern provides a unique vector set for elaboration into potential kinase inhibitor cores. The primary aromatic amine and nitrile groups are versatile handles for building heterocyclic systems (e.g., quinazolines, pyridopyrimidines) that are privileged structures in kinase drug discovery [1]. While direct data for this specific compound is limited, the class of arylthiobenzonitriles is known for this application, and the specific geometry of this isomer may lead to novel intellectual property and differentiated biological profiles compared to more common isomers.

Structure-Activity Relationship (SAR) Studies of Arylthioethers

This compound is ideally suited as a key probe in SAR campaigns exploring the impact of thioether substitution patterns. As evidenced by the extreme sensitivity of antiviral activity to isomeric changes in related 2-amino-5-arylthiobenzonitriles [1], incorporating 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile into a chemical series allows researchers to map the specific pharmacophoric requirements for a given target. Its use is essential for definitively establishing whether the 2-thioether, 5-amino substitution is favored over alternative geometries.

Chemical Biology Probe Development

The presence of a cyano group makes this compound a potential precursor for developing chemical biology probes. The nitrile can be hydrolyzed to a carboxylic acid or amidine, or it can be reduced to an aminomethyl group, providing sites for conjugation to biotin, fluorescent dyes, or affinity matrices. Selecting this specific isomer ensures that the resulting probe maintains the precise three-dimensional orientation required for target engagement, a factor that is non-negotiable for the development of high-quality chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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